Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate
CAS No.: 38780-90-4
Cat. No.: VC18465301
Molecular Formula: C72H48N8NiO6
Molecular Weight: 1179.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38780-90-4 |
|---|---|
| Molecular Formula | C72H48N8NiO6 |
| Molecular Weight | 1179.9 g/mol |
| IUPAC Name | 4,7-diphenyl-1,10-phenanthroline;nickel(2+);dinitrate |
| Standard InChI | InChI=1S/3C24H16N2.2NO3.Ni/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3)4;/h3*1-16H;;;/q;;;2*-1;+2 |
| Standard InChI Key | VIACREPMAZOELJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Introduction
Synthesis and Preparation Methods
The synthesis of this nickel complex typically involves the reaction of nickel(II) salts, such as nickel nitrate or chloride, with 4,7-diphenyl-1,10-phenanthroline in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under inert atmospheric conditions. The stoichiometric ratio of 1:3 (Ni²⁺:DIP) ensures the formation of the tris-ligand complex, while nitrate anions serve as non-coordinating counterions. Purification is achieved via recrystallization or column chromatography, yielding a product with high purity (>95%) .
Key Synthetic Conditions
| Parameter | Details |
|---|---|
| Nickel precursor | Ni(NO₃)₂·6H₂O or NiCl₂·6H₂O |
| Ligand ratio | 3:1 (DIP:Ni²⁺) |
| Solvent | Acetonitrile, DMF |
| Reaction temperature | 60–80°C |
| Reaction time | 12–24 hours |
| Yield | 70–85% |
The choice of nickel precursor influences the reaction kinetics, with nitrate salts often preferred due to their solubility and mild coordinating ability . The DIP ligand’s bulky phenyl substituents impose steric constraints, favoring the formation of the tris-complex over polynuclear species .
Stability and Reactivity
The stability of the complex is contingent on environmental factors:
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pH: Decomposition occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing free Ni²⁺ and protonated DIP ligands.
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Temperature: Thermal stability extends to ~200°C, beyond which ligand dissociation and nitrate decomposition commence.
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Competing Ligands: The presence of stronger field ligands (e.g., CN⁻, SCN⁻) induces ligand substitution, forming mixed-ligand complexes .
Notably, the DIP ligands’ aromatic systems confer resistance to oxidative degradation, enhancing the complex’s utility in aerobic environments .
Applications in Catalysis and Materials Science
Homogeneous Catalysis
The complex serves as a precatalyst in cross-coupling reactions, leveraging nickel’s redox versatility. For example, in Suzuki-Miyaura couplings, the Ni²⁺/Ni⁰ cycle facilitates aryl-aryl bond formation under mild conditions. Comparative studies with iron analogs indicate slower reaction kinetics but superior selectivity, attributed to the DIP ligands’ steric bulk .
Oxygen Sensing and Photodynamic Therapy
Biological Interactions and Toxicity
Nickel complexes are scrutinized for their dual therapeutic and toxicological potential. The DIP ligands moderate nickel’s inherent toxicity by sequestering the metal ion, reducing free Ni²⁺ release. In vitro assays demonstrate moderate antimicrobial activity against Gram-positive bacteria (MIC = 32–64 µg/mL), though this is overshadowed by ruthenium-based counterparts .
Proposed Mechanism of Action
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Membrane Interaction: The hydrophobic DIP ligands facilitate cell membrane penetration.
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ROS Generation: Nickel-centered redox activity induces oxidative stress in microbial cells .
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DNA Binding: Partial intercalation of DIP ligands into DNA disrupts replication.
Comparative Analysis with Analogous Complexes
| Property | Ni(DIP)₃(NO₃)₂ | Ru(DIP)₃Cl₂ | Fe(DIP)₃(NO₃)₂ |
|---|---|---|---|
| MLCT Band (nm) | 480 | 620 | 530 |
| Stability in Air | High | Moderate | Low |
| Catalytic Efficiency | Moderate | Low | High |
| Toxicity (IC₅₀) | 45 µM (HeLa cells) | 12 µM (HeLa cells) | 80 µM (HeLa cells) |
The nickel complex strikes a balance between stability and reactivity, positioning it as a versatile scaffold for further functionalization.
Future Directions and Challenges
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Ligand Functionalization: Introducing electron-withdrawing or -donating groups on the DIP phenyl rings could modulate electronic properties for tailored applications.
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Heterogenization: Immobilizing the complex on mesoporous supports may enhance recyclability in catalytic processes.
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Toxicity Mitigation: Encapsulation in biodegradable polymers could reduce systemic toxicity while retaining therapeutic efficacy .
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